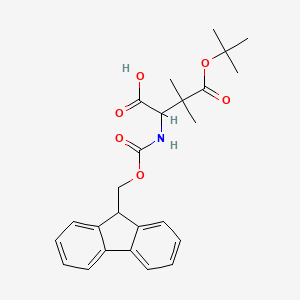
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is a derivative of aspartic acid, a common amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (OtBu) ester at the carboxyl terminus. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-dimethyl-Asp(OtBu)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected with the tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Dimethylation: The beta position of aspartic acid is dimethylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for Fmoc-beta-dimethyl-Asp(OtBu)-OH would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-beta-dimethyl-Asp(OtBu)-OH: can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the OtBu group using an acid like trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid in dichloromethane (DCM) for OtBu removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotected Aspartic Acid Derivatives: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Aplicaciones Científicas De Investigación
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is used in various scientific research applications, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
Industrial Applications: In the production of synthetic peptides for research and therapeutic use.
Mecanismo De Acción
The mechanism of action of Fmoc-beta-dimethyl-Asp(OtBu)-OH depends on its use. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Fmoc group provides stability during synthesis and can be removed under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar but without the beta-dimethylation.
Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with similar protecting groups.
Boc-Asp(OtBu)-OH: Uses a different protecting group (Boc) for the amino terminus.
Uniqueness
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is unique due to the beta-dimethylation, which can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in peptide synthesis.
Propiedades
Número CAS |
1187933-08-9 |
|---|---|
Fórmula molecular |
C25H29NO6 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |
Clave InChI |
DJGFHXKITHLQAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


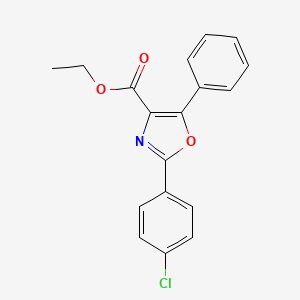
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
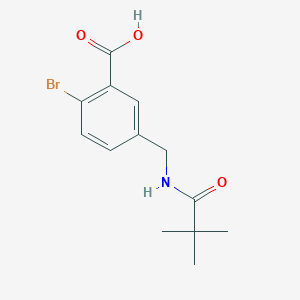
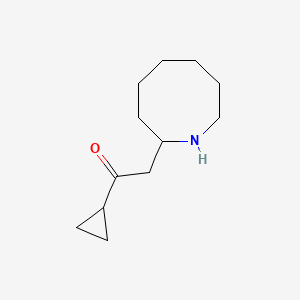
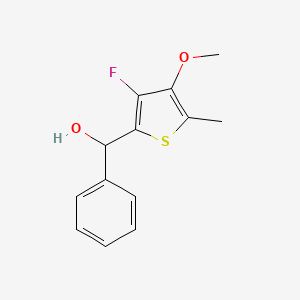
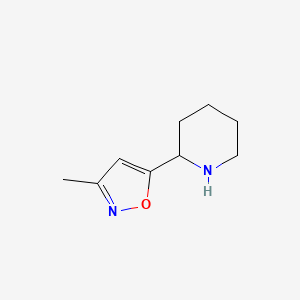
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
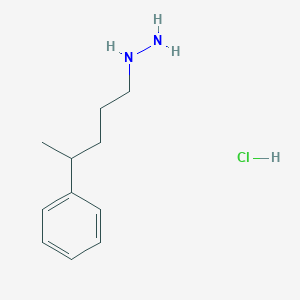
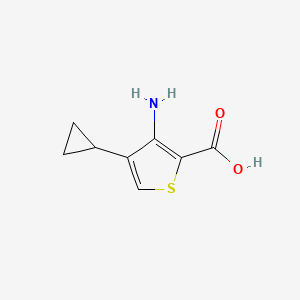
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
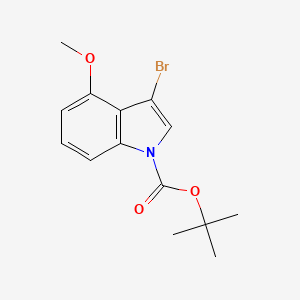
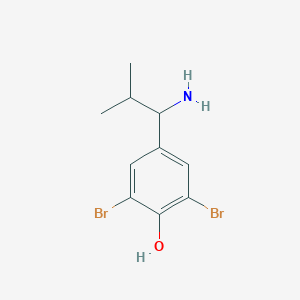

![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
